molecular formula C12H28Sn B056384 Stannane, dibutyldiethyl- CAS No. 20525-62-6

Stannane, dibutyldiethyl-

Cat. No. B056384
CAS RN: 20525-62-6
M. Wt: 291.1 g/mol
InChI Key: OLZKNGAFPKLTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of stannane compounds can be highly diastereoselective. For instance, dibutyl(trifluoromethanesulfoxy)stannane has been used for the homolytic hydrostannylation of allyl and homoallyl alcohols, showing high diastereoselectivity in producing gamma- and delta-stannylated alcohols (Miura, Wang, & Hosomi, 2005).

Molecular Structure Analysis

These stannane compounds often feature complex molecular structures with various substituents, leading to unique chemical properties. The structure can greatly influence their reactivity and stereochemical outcomes in synthetic applications.

Chemical Reactions and Properties

Stannane compounds are versatile in chemical reactions. For example, they have been used in cascade cyclization-stannylation reactions (Liu, Xie, & Liu, 2013), and in radical chain reactions as catalysts (Crich, Grant, Krishnamurthy, & Patel, 2007). Their use in the synthesis of heterocyclic compounds and as reagents in various transformations highlight their broad utility.

Physical Properties Analysis

The physical properties of stannane compounds like solubility, melting point, and boiling point can vary significantly based on their molecular structure. These properties are critical in determining their application in different chemical processes.

Chemical Properties Analysis

Stannanes exhibit unique chemical properties, such as the ability to insert into carbon-oxygen bonds and their role in the formation of carbon-carbon bonds in organic synthesis. Their reactivity with other chemical entities, like carbon dioxide, also underscores their utility in synthetic chemistry (Ballivet-Tkatchenko, Chermette, Plasseraud, & Walter, 2006).

Future Directions

The detailed characterization of stannane should help correctly identify it in extreme ultraviolet lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls . This suggests potential applications of stannane compounds in the field of lithography and vacuum technology.

properties

IUPAC Name

dibutyl(diethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2C2H5.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZKNGAFPKLTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CC)(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174520
Record name Stannane, dibutyldiethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, dibutyldiethyl-

CAS RN

20525-62-6
Record name Stannane, dibutyldiethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020525626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, dibutyldiethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.